6,7-dimethyl-N-(2-phenylethyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-DIMETHYL-5,5-DIOXO-N~9~-PHENETHYL-5,6-DIHYDRO-5LAMBDA~6~-DIBENZO[C,E][1,2]THIAZINE-9-CARBOXAMIDE is a complex organic compound belonging to the class of heterocyclic compounds known as benzothiazines. These compounds are characterized by a benzene ring fused to a thiazine ring, which contains both sulfur and nitrogen atoms. The unique structure of this compound makes it of significant interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 6,7-DIMETHYL-5,5-DIOXO-N~9~-PHENETHYL-5,6-DIHYDRO-5LAMBDA~6~-DIBENZO[C,E][1,2]THIAZINE-9-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate benzothiazine precursors with phenethylamine under controlled conditions. The reaction conditions often involve the use of solvents like toluene and catalysts to facilitate the formation of the desired product . Industrial production methods may employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiazine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6,7-DIMETHYL-5,5-DIOXO-N~9~-PHENETHYL-5,6-DIHYDRO-5LAMBDA~6~-DIBENZO[C,E][1,2]THIAZINE-9-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes involving sulfur and nitrogen atoms.
Medicine: It has potential therapeutic applications due to its unique structure and reactivity.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The sulfur and nitrogen atoms in the thiazine ring can form coordination complexes with metal ions, influencing biological processes. Additionally, the phenethyl group can interact with receptors in the body, modulating their activity .
Comparison with Similar Compounds
Similar compounds include other benzothiazine derivatives, such as:
- 5,5-DIOXO-5,1-DIHYDRO[1,2,4]TRIAZOLO[1,5-B]-[1,2,4]BENZOTHIADIAZINE
- 6-ETHYL-5,5-DIOXO-N~9~-PHENETHYL-5,6-DIHYDRO-5LAMBDA~6~-DIBENZO[C,E][1,2]THIAZINE-9-CARBOXAMIDE These compounds share structural similarities but differ in their substituents and specific reactivity. The unique combination of functional groups in 6,7-DIMETHYL-5,5-DIOXO-N~9~-PHENETHYL-5,6-DIHYDRO-5LAMBDA~6~-DIBENZO[C,E][1,2]THIAZINE-9-CARBOXAMIDE contributes to its distinct properties and applications.
Properties
Molecular Formula |
C23H22N2O3S |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
6,7-dimethyl-5,5-dioxo-N-(2-phenylethyl)benzo[c][2,1]benzothiazine-9-carboxamide |
InChI |
InChI=1S/C23H22N2O3S/c1-16-14-18(23(26)24-13-12-17-8-4-3-5-9-17)15-20-19-10-6-7-11-21(19)29(27,28)25(2)22(16)20/h3-11,14-15H,12-13H2,1-2H3,(H,24,26) |
InChI Key |
HBSCKKGGPIDOQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1N(S(=O)(=O)C3=CC=CC=C32)C)C(=O)NCCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.